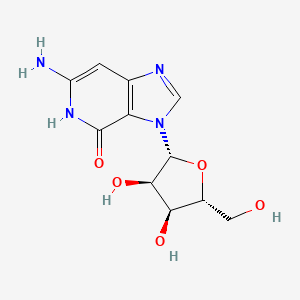
2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one, commonly referred to as 2Cl-5Et-PBOA-6one, is a heterocyclic compound that features a pyrido[2,3-b][1,4]benzoxazepine core.
Preparation Methods
The synthesis of 2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine derivative, the ethyl group is introduced via alkylation reactions.
Formation of the Benzoxazepine Ring: The pyridine derivative undergoes cyclization with appropriate reagents to form the benzoxazepine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability .
Chemical Reactions Analysis
2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various functionalized derivatives of the original compound.
Scientific Research Applications
2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one can be compared with other similar compounds, such as:
2-chloro-5-propylpyrido[2,3-b][1,4]benzoxazepin-6-one: Similar in structure but with a propyl group instead of an ethyl group.
2-chloro-5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one: Similar in structure but with a methyl group instead of an ethyl group.
2-chloro-5-phenylpyrido[2,3-b][1,4]benzoxazepin-6-one: Similar in structure but with a phenyl group instead of an ethyl group .
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
140413-08-7 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-2-17-10-7-8-12(15)16-13(10)19-11-6-4-3-5-9(11)14(17)18/h3-8H,2H2,1H3 |
InChI Key |
NHZLSVSTKSZEPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=C(C=C2)Cl)OC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)





![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)







